1-Fluoro-2-(sulfinylamino)benzene
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Overview
Description
Molecular Structure Analysis
The molecular structure of 1-Fluoro-2-(sulfinylamino)benzene consists of a benzene ring with a fluoro group at the 1-position. The exact 3D structure could not be found in the available resources.Scientific Research Applications
Chemical Reactions and Synthesis
1-Fluoro-2-(sulfinylamino)benzene has been studied in various chemical reactions and synthetic applications. Notably, reactions of [fluoro(sulfonyloxy)iodo]benzene with olefins such as 1-hexene and 1-heptene have been explored, yielding corresponding 1,2-disulfonates. This type of reaction is significant for the synthesis of isomeric α-fluoro-β-sulfonyloxy products, which are valuable in organic chemistry for various applications (Pirkuliev et al., 2001). Additionally, research on the Diels–Alder cycloaddition reactions of related compounds like [(2,2-dichloro-1-fluoroethenyl)sulfinyl] benzene indicates its potential in creating complex molecular structures (Sridhar, Krishna, & Rao, 2000).
Fluorination Techniques
The compound has also been implicated in studies involving fluorination techniques. For instance, fluorination of alkoxy-substituted benzene derivatives using cesium fluoroxy-sulphate, a mild fluorinating agent, led to the formation of fluoro-substituted products, demonstrating the reactivity and potential applications of fluoro-benzene derivatives in synthetic chemistry (Stavber & Zupan, 1981).
Fluorophore Development
In the field of luminescent materials, 1-Fluoro-2-(sulfinylamino)benzene-related compounds have been investigated for their potential as fluorophores. A study on 2,5-bis(methylsulfonyl)-1,4-diaminobenzene, a compound with a similar structure, has shown promising results as a green fluorophore with high emission, photostability, and independence from solvent and pH conditions. This highlights the potential for using similar fluoro-benzene derivatives in imaging applications and displays (Beppu et al., 2015).
Safety And Hazards
properties
IUPAC Name |
1-fluoro-2-(sulfinylamino)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNOS/c7-5-3-1-2-4-6(5)8-10-9/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBYRWXVCCCYLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=S=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10503815 |
Source
|
Record name | 1-Fluoro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10503815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-2-(sulfinylamino)benzene | |
CAS RN |
74653-64-8 |
Source
|
Record name | 1-Fluoro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10503815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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